molecular formula C18H23NO6 B179243 (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate CAS No. 121147-94-2

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

Cat. No. B179243
M. Wt: 349.4 g/mol
InChI Key: HCMBKFLKTBCNNU-KBPBESRZSA-N
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Description

“(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C19H26N2O6 . It is a white solid and has a molecular weight of 378.43 . The compound is stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of triethylamine in dichloromethane at 20°C for 16 hours in an inert atmosphere . The reaction mixture is then diluted with dichloromethane and washed sequentially with 0.5 M HCl (aq), saturated sodium bicarbonate, and saturated sodium chloride . The organic layer is dried over Na2SO4, filtered, and concentrated to dryness . The crude material is purified by silica gel chromatography to afford the compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O6/c1-18(2,3)27-16(24)20-14-10-19(4,15(22)23)21(11-14)17(25)26-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H,22,23)/t14-,19-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound undergoes several reactions. For instance, it reacts with N-ethyl-N,N-diisopropylamine . It also reacts with methanol and palladium on activated charcoal . Other reactions include those with lithium hydroxide in tetrahydrofuran and methanol , and with hydrogen chloride in ethyl acetate .


Physical And Chemical Properties Analysis

The compound is a white solid and is stored at temperatures between 0-8°C . It has a molecular weight of 378.43 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBKFLKTBCNNU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444547
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

CAS RN

121147-94-2
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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